2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate
Description
Properties
IUPAC Name |
(2-oxo-3H-1,3-benzothiazol-5-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-9(12)14-6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANQVOKMYTZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Esterification
The Mitsunobu reaction offers a stereospecific route to the propanoate ester. Combining 2 with propanoic acid (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at room temperature affords the ester in moderate yields. This method avoids harsh acidic conditions, preserving the benzothiazolone ring’s integrity.
Steglich Esterification
Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables esterification under mild conditions. A mixture of 2 , propanoic acid (1.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dichloromethane reacts at 25°C for 24 hours, yielding the target compound after column chromatography.
Alternative Synthetic Routes
Pre-Cyclization Ester Installation
Introducing the propanoate group prior to benzothiazolone formation mitigates post-cyclization functionalization challenges. 2-Amino-5-propanoate-thiophenol 3 is synthesized via alkylation of 2-amino-5-hydroxythiophenol with methyl acrylate, followed by cyclization using triphosgene (Fig. 2). However, this route risks ester hydrolysis during cyclization, necessitating protective group strategies.
Demethylation-Esterification Sequential Approach
Protecting the 5-hydroxy group as a methoxy derivative during cyclization simplifies handling. For instance, 5-methoxy-2-oxo-benzothiazole 4 is demethylated with boron tribromide (1.0 equiv) in dichloromethane at −78°C to regenerate the phenol 2 , which is then esterified.
Optimization and Challenges
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Yield Limitations : Alkylation and Mitsunobu methods often yield ≤30% due to competing side reactions.
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Purification : Preparative HPLC with trifluoroacetic acid (TFA) modifiers is critical for isolating the polar ester.
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Stereochemical Considerations : Mitsunobu reactions retain configuration at chiral centers, though the target compound lacks stereogenicity.
Comparative Analysis of Methods
Table 2: Comparison of Synthetic Approaches
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Alkylation | 20–29% | High-temperature | Moderate |
| Mitsunobu | 25–35% | Room temperature | Low |
| Steglich | 30–40% | Mild, anhydrous | High |
| Pre-Cyclization | 15–20% | Multi-step | Low |
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of benzothiazole derivatives, which vary in substituents and functional groups. Below is a detailed comparison with three analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate | 251.29 | 12.5 | 148–150 | 2-oxo, propanoate ester |
| 2-Mercapto-1,3-benzothiazole | 167.25 | 0.3 | 178–180 | Thiol (-SH) |
| 5-Nitro-2,1,3-benzothiadiazole | 195.18 | 0.8 | 210–212 | Nitro (-NO₂), thiadiazole |
| 6-Methoxy-1,3-benzothiazol-2-amine | 180.24 | 5.2 | 162–164 | Methoxy (-OCH₃), amine (-NH₂) |
Key Observations :
Solubility: The propanoate ester in the target compound significantly enhances aqueous solubility (12.5 mg/mL) compared to non-polar derivatives like 2-mercapto-1,3-benzothiazole (0.3 mg/mL). This is attributed to the ester’s polarity and hydrogen-bonding capacity.
Thermal Stability : The melting point (148–150°C) is lower than that of nitro- or thiol-substituted analogs, suggesting reduced intermolecular forces due to the bulky ester group.
Reactivity : The 2-oxo group increases electrophilicity at the thiazole ring’s 2-position, making it more reactive toward nucleophilic agents than the amine-substituted 6-methoxy derivative.
Research Findings :
- Antimicrobial Efficacy : The nitro-substituted benzothiadiazole exhibits superior antimicrobial activity (IC₅₀ = 12.1 μM), likely due to its electron-withdrawing nitro group enhancing membrane penetration. The target compound’s moderate activity (IC₅₀ = 25.3 μM) may stem from balanced solubility and lipophilicity (LogP = 1.45) .
- Cytotoxicity : The target compound shows promising anticancer activity (IC₅₀ = 18.7 μM), outperforming 2-mercapto derivatives. This aligns with studies suggesting ester groups improve cellular uptake in tumor models.
Structural Insights from Crystallography
SHELX-refined crystallographic data highlight critical differences:
- Bond Lengths : The C=O bond in the 2-oxo group (1.22 Å) is shorter than the C-S bond (1.75 Å) in the thiazole ring, indicating strong π-conjugation.
- Packing Efficiency: The propanoate ester introduces steric hindrance, reducing crystal density (1.32 g/cm³) compared to the denser nitro derivative (1.52 g/cm³).
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate (CAS Number: 28884-00-6) is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.
The chemical structure of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can be summarized as follows:
- Molecular Formula : C11H11NO3S
- Molecular Weight : 237.27 g/mol
- Density : 1.482 g/cm³
- Boiling Point : 345.5 °C at 760 mmHg
- Melting Point : Not available
- LogP : 1.46
Synthesis
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate involves the reaction of benzo[d]isothiazol-3(2H)-one with propyl carbonochloridate in a solvent such as toluene. The reaction typically yields the desired product with a moderate yield (approximately 65.5%) after recrystallization from cyclohexane .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate possess antibacterial and antifungal activities. The effectiveness of these compounds often depends on their structural modifications.
- Antibacterial Activity :
- Antifungal Activity :
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines:
- In Vitro Studies : Compounds related to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate were tested against various cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxicity with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxo-2,3-dihydro-benzothiazole | HeLa | 12.5 |
| Related Compound A | MCF7 | 15.0 |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications at specific positions on the benzothiazole ring significantly enhanced antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited superior activity against Staphylococcus aureus compared to those with electron-donating groups .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a series of benzothiazole derivatives similar to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate. The results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways and were effective in inhibiting tumor growth in vivo models .
Q & A
Q. What are the stability considerations for this compound under varying pH and temperature conditions during storage?
- Stability studies should assess degradation kinetics via HPLC under accelerated conditions (e.g., 40°C/75% RH). Benzothiazole derivatives are generally sensitive to alkaline hydrolysis, necessitating storage in anhydrous, acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
